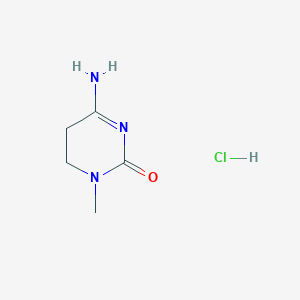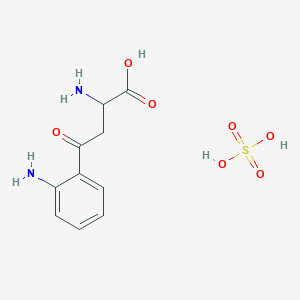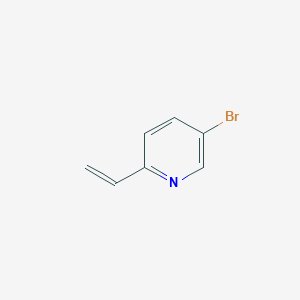![molecular formula C12H15NO2 B1288636 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid CAS No. 1157641-86-5](/img/structure/B1288636.png)
2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid” is a chemical compound . It has a molecular weight of 205.26 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 205.26 . The InChI code is1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15) .
Scientific Research Applications
Development and Psychotropic Potential
A significant study highlights the exploration of phosphorylated carboxylic acids derivatives for psychotropic activity, where compounds similar to 2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid show promise for neuroprotective properties, correcting behavioral disorders, and possessing antidepressant properties. These derivatives demonstrate an original mechanism of action, enhancing glutamatergic transmission and interacting with cholinergic synapses, offering a new avenue for the development of drugs targeting neurological conditions (Semina et al., 2016).
Cyclopropane Chemistry in Drug Synthesis
Cyclopropane-containing compounds, like this compound, are crucial in medicinal chemistry. Their unique structure, characterized by high ring strain, facilitates distinct reactions, making them valuable in drug modification and synthesis. The review by Kamimura outlines the versatility of cyclopropane in creating biologically active products, highlighting its importance in developing new therapeutic agents (Kamimura, 2014).
Betalains: Plant Pigments with Potential
Research into plant betalains, which share a similar structural motif to this compound, reveals their potential in producing natural pigments with health benefits. Betalains, derived from betalamic acid, show antioxidant activity and clinical efficacy, suggesting their use beyond food coloring to pharmaceutical applications due to their safety and bioavailability (Khan, 2016).
Enhancing Drug Metabolic Stability
Novakov et al.'s review on the incorporation of cyclopropane rings into pharmacologically active compounds indicates that such modifications can significantly enhance the metabolic stability of drugs. The cyclopropane ring imparts conformational rigidity and increases the therapeutic scope of drugs, pointing to the potential of compounds like this compound in improving drug design and efficacy (Novakov et al., 2018).
Role in Plant Biology Beyond Ethylene Production
The precursor role of 1-aminocyclopropane-1-carboxylic acid (ACC) in ethylene production in plants offers insights into the multifaceted applications of cyclopropane derivatives. ACC, structurally related to this compound, demonstrates that such compounds can function as signals themselves, influencing plant growth and stress responses independently of ethylene, hinting at broader biological roles and applications (Van de Poel & Van Der Straeten, 2014).
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUZAKABMZMHAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)
![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)
![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)


![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)








